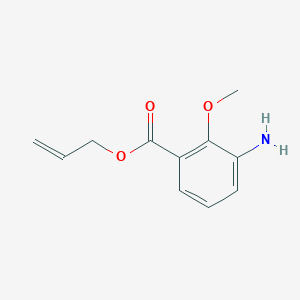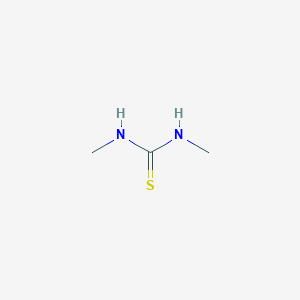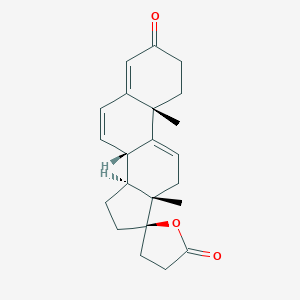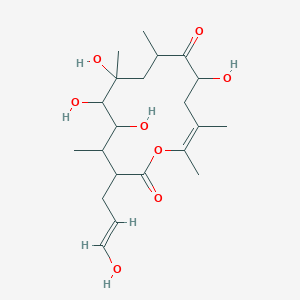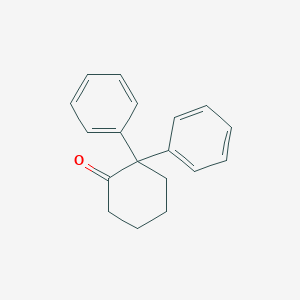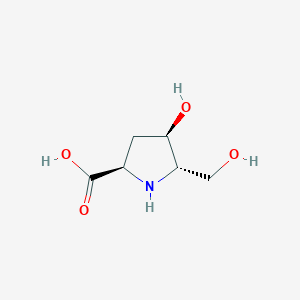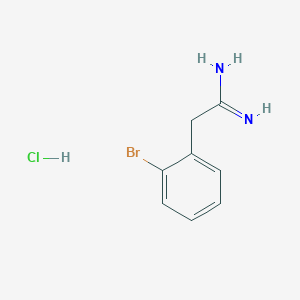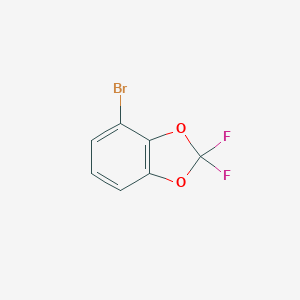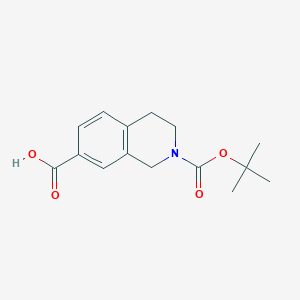
2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid
Vue d'ensemble
Description
The compound is a derivative of tetrahydroisoquinoline, which is a type of isoquinoline. It has a carboxylic acid group at the 7-position and a tert-butoxycarbonyl (Boc) group at the 2-position . The Boc group is a common protecting group in organic synthesis, particularly for amines .
Synthesis Analysis
While specific synthesis methods for this compound were not found, Boc-protected amino acids and their derivatives can be synthesized from commercially available amino acids . The Boc group can be introduced via reaction with di-tert-butyl dicarbonate in the presence of a base .Chemical Reactions Analysis
The Boc group can be removed under acidic conditions, a process known as deprotection . This is a common step in peptide synthesis and other organic reactions involving Boc-protected amines .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the carboxylic acid group could allow for hydrogen bonding and could influence the compound’s solubility in different solvents .Applications De Recherche Scientifique
Tetrahydroisoquinolines in Therapeutics
Tetrahydroisoquinoline derivatives, including 2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid, are recognized for their significant potential in therapeutic applications. Initially identified for neurotoxic effects, certain tetrahydroisoquinolines have been found to exhibit neuroprotective properties, particularly against Parkinsonism. Furthermore, these compounds have been explored for their anticancer capabilities, exemplified by the FDA's approval of trabectedin for soft tissue sarcomas. The versatility of tetrahydroisoquinolines extends to potential treatments for infectious diseases such as malaria, tuberculosis, and various viral infections. The development of novel derivatives continues to show promise for diverse therapeutic applications, including CNS disorders and metabolic diseases (Singh & Shah, 2017).
Role in Drug Synthesis
The compound's structural flexibility, evidenced by the presence of carboxylic acid and tertiary butyl groups, allows for its utility in drug synthesis. Levulinic acid, a compound related to carboxylic acid derivatives, showcases the importance of these functional groups in the synthesis of various drugs. It highlights the potential for carboxylic acid derivatives to serve as key intermediates in the development of therapeutic agents, potentially leading to cost-effective and simplified synthesis processes for medications across various disease categories (Zhang et al., 2021).
Antioxidant and Environmental Applications
Carboxylic acids, including those with structures similar to 2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid, have been identified as potent antioxidants. These compounds are beneficial in pharmaceuticals, food preservation, and potentially in environmental protection by mitigating oxidative stress and damage. Their application in removing pollutants from wastewater through enzymatic and non-enzymatic methods further demonstrates their environmental significance, offering a cleaner alternative to traditional chemical treatments (Munteanu & Apetrei, 2021).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-15(2,3)20-14(19)16-7-6-10-4-5-11(13(17)18)8-12(10)9-16/h4-5,8H,6-7,9H2,1-3H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOOWPXAXLKCQAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20597169 | |
| Record name | 2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20597169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid | |
CAS RN |
149353-95-7 | |
| Record name | 2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20597169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

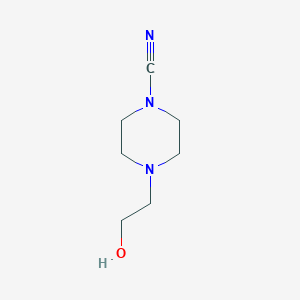
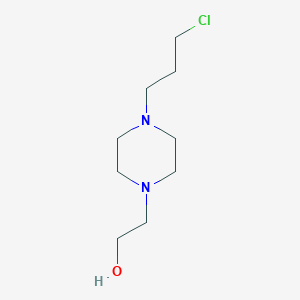

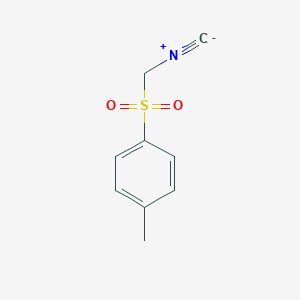
![[3-(2-Ethoxyethyl)oxiran-2-yl]methanol](/img/structure/B139360.png)
![3-[(Dichlorophosphinyl)oxy]propanoic Acid Benzyl Ester](/img/structure/B139362.png)
